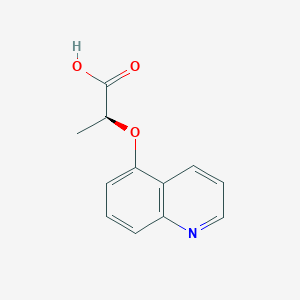

(S)-2-(quinolin-5-yloxy)propanoic acid

Description

Current Scientific Understanding and Gaps in Knowledge regarding (S)-2-(quinolin-5-yloxy)propanoic acid Research

A thorough review of scientific literature and patent databases indicates that there are no peer-reviewed articles, clinical trials, or in-depth preclinical studies focused exclusively on this compound. The current body of scientific knowledge is largely silent on its synthesis, biological activity, and potential therapeutic applications.

The primary gap in knowledge is the complete absence of data. Key areas where information is lacking include:

Synthesis and Characterization: While general methods for the synthesis of quinoline (B57606) derivatives are well-established, specific protocols and characterization data for this compound are not available in the public domain.

Biological Activity: There are no published studies detailing the pharmacological or biological effects of this compound. Its interactions with biological targets, efficacy in disease models, and potential as a therapeutic agent remain unexplored.

Mechanistic Insights: Without any biological data, the mechanism of action of this compound is entirely unknown.

Rationale for Comprehensive Preclinical and Mechanistic Investigation of this compound

Despite the absence of direct research, the chemical structure of this compound suggests a rationale for future investigation. The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous approved drugs with a wide range of biological activities. nih.govrsc.org The presence of a propanoic acid moiety can influence a compound's pharmacokinetic properties.

A comprehensive preclinical investigation would be warranted to:

Elucidate Potential Therapeutic Value: Given the diverse activities of quinoline derivatives, studies are needed to determine if this compound possesses any anti-inflammatory, anti-cancer, or antimicrobial properties. nih.govfrontiersin.orgijppronline.com

Understand Structure-Activity Relationships (SAR): Research into this specific isomer would contribute to a deeper understanding of how the position of the ether linkage and the stereochemistry of the propanoic acid side chain affect the biological activity of quinoline-based compounds.

Explore Novel Mechanisms of Action: Mechanistic studies could reveal novel biological targets or pathways modulated by this particular chemical structure.

Historical Context and Evolution of Research on Related Quinoline Derivatives in Medicinal Chemistry

The study of quinoline derivatives has a rich history in medicinal chemistry, dating back to the isolation of quinine (B1679958) from cinchona bark in the 19th century. Quinine's success as an antimalarial agent spurred the development of a vast library of synthetic quinoline-based drugs. nih.gov

The evolution of research in this area can be broadly categorized:

Early Era - Antimalarials: The initial focus was almost exclusively on developing new and improved antimalarial drugs, leading to the synthesis of compounds like chloroquine (B1663885) and primaquine.

Mid-20th Century - Expansion of Antimicrobial Activity: The discovery of nalidixic acid led to the development of the fluoroquinolone class of antibiotics, such as ciprofloxacin (B1669076) and norfloxacin, which have had a profound impact on the treatment of bacterial infections. nih.gov

Late 20th and 21st Century - Diversification of Therapeutic Targets: In recent decades, research has expanded to explore the potential of quinoline derivatives in a multitude of therapeutic areas, including cancer, inflammation, neurodegenerative diseases, and cardiovascular disorders. nih.govnih.gov This diversification has been driven by a deeper understanding of the molecular targets of these compounds and the application of modern drug discovery techniques. frontiersin.org

The extensive research into quinoline derivatives provides a strong foundation for the potential investigation of understudied compounds like this compound. However, without specific data, any discussion of its properties remains speculative.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

(2S)-2-quinolin-5-yloxypropanoic acid |

InChI |

InChI=1S/C12H11NO3/c1-8(12(14)15)16-11-6-2-5-10-9(11)4-3-7-13-10/h2-8H,1H3,(H,14,15)/t8-/m0/s1 |

InChI Key |

AUPKWLCMMVLOIV-QMMMGPOBSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)OC1=CC=CC2=C1C=CC=N2 |

Canonical SMILES |

CC(C(=O)O)OC1=CC=CC2=C1C=CC=N2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Stereoselective Synthesis of S 2 Quinolin 5 Yloxy Propanoic Acid and Its Analogues

Total Synthesis Strategies for (S)-2-(quinolin-5-yloxy)propanoic acid

The total synthesis of this compound can be approached through several strategic disconnections. A common and effective strategy is the Williamson ether synthesis, which involves coupling the nucleophilic 5-hydroxyquinoline (B119867) with an electrophilic chiral propanoate synthon. The primary challenge lies in establishing the stereogenic center at the C2 position of the propanoic acid chain with high enantiopurity.

A foundational method involves the reaction of 5-hydroxyquinoline with an enantiopure ethyl (R)-2-halopropanoate (such as ethyl (R)-2-bromopropanoate or a tosylate equivalent) in the presence of a base like potassium carbonate (K₂CO₃), followed by hydrolysis of the resulting ester to yield the desired (S)-acid. The inversion of stereochemistry from the (R)-haloester to the (S)-product is characteristic of the Sₙ2 reaction mechanism.

Asymmetric Synthesis Approaches

Asymmetric synthesis provides a direct route to the desired enantiomer without the need for resolving a racemic mixture. For a molecule like this compound, this typically involves creating the chiral center on the propanoic acid side-chain precursor using an asymmetric reaction. While direct asymmetric etherification is challenging, the synthesis of a chiral 2-halopropanoate or a related precursor is well-established. Another key approach is the enantioselective catalytic reduction of a corresponding keto-ester, 2-oxo-2-(quinolin-5-yloxy)propanoate, although this is a less common route.

A more prevalent strategy is the enzymatic kinetic resolution of a racemic mixture of 2-(quinolin-5-yloxy)propanoic acid or its ester. In this process, an enzyme selectively acylates or hydrolyzes one enantiomer, leaving the other, desired enantiomer in high enantiomeric excess.

Chiral Auxiliary-Mediated Stereoselective Routes

Chiral auxiliaries are powerful tools for inducing stereoselectivity. In this approach, a prochiral propanoic acid derivative is covalently bonded to a chiral molecule (the auxiliary). The steric and electronic properties of the auxiliary then direct subsequent reactions to occur on one face of the molecule, leading to a diastereomerically enriched product. The auxiliary is cleaved in a final step to reveal the enantiomerically pure target compound.

For the synthesis of this compound, one could employ Evans oxazolidinone auxiliaries or menthyl esters. researchgate.net For example, a propionyl group attached to an Evans auxiliary can undergo diastereoselective electrophilic hydroxylation, followed by etherification with 5-hydroxyquinoline and subsequent cleavage of the auxiliary. A more direct route involves the Sₙ2 reaction of an auxiliary-bound bromoacetate (B1195939) with 5-hydroxyquinoline, followed by diastereoselective methylation. Using menthyl as a chiral auxiliary, a menthyl arylglyoxylate can undergo addition reactions with high diastereoselectivity. researchgate.net Proline-derived auxiliaries have also been used effectively in the synthesis of optically active amino acids and could be adapted for this purpose. tcichemicals.com

Table 1: Examples of Chiral Auxiliaries for Stereoselective Synthesis

| Chiral Auxiliary | General Structure | Application Principle | Reference |

| Evans Oxazolidinones | Diastereoselective alkylation of the N-acylated auxiliary. | ||

| Menthyl Esters | Diastereoselective nucleophilic addition to α-ketoesters. | researchgate.net | |

| (S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide | Forms a nickel complex to enable isomerization or diastereoselective alkylation. | tcichemicals.com |

Organocatalytic and Metal-Catalyzed Enantioselective Pathways

Modern catalysis offers elegant solutions for enantioselective synthesis. Organocatalysis, which uses small organic molecules as catalysts, could be applied to construct the chiral side chain. For instance, a proline-based catalyst could facilitate an enantioselective α-functionalization of propanal, which could then be oxidized and coupled to 5-hydroxyquinoline.

Metal-catalyzed reactions are more commonly employed in the synthesis and modification of the quinoline (B57606) ring itself. researchgate.net However, palladium or copper catalysts with chiral ligands could potentially be used for an asymmetric cross-coupling reaction to form the ether linkage, though this is a synthetically challenging transformation. More established metal-catalyzed processes involve the construction of the quinoline core, such as through palladium-catalyzed C-H activation and annulation strategies, which can be used to build substituted quinoline precursors. researchgate.net

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic methods combine the selectivity of enzymes with the practicality of chemical synthesis to create efficient and sustainable routes to chiral molecules. nih.govnorthumbria.ac.uk A highly effective chemoenzymatic strategy for obtaining this compound is the kinetic resolution of its racemic ester. Lipases are commonly used enzymes for this purpose due to their stereoselectivity and stability in organic solvents.

In a typical procedure, racemic ethyl 2-(quinolin-5-yloxy)propanoate is treated with a lipase (B570770) (e.g., from Candida antarctica) in an aqueous buffer. The enzyme selectively hydrolyzes the (S)-ester to the (S)-acid, leaving the unreacted (R)-ester behind. The two compounds can then be separated. Alternatively, the racemic acid can be resolved via enantioselective esterification catalyzed by a lipase. Enzymes such as ethylenediamine-N,N′-disuccinic acid (EDDS) lyase have been used for the stereoselective hydroamination of fumarate (B1241708) to produce chiral amino acid precursors, a strategy that highlights the potential of enzymes to create complex chiral building blocks from simple achiral starting materials. nih.gov

Synthesis of Structural Analogues and Derivatives of this compound

The synthesis of structural analogues allows for the systematic exploration of structure-activity relationships. Modifications can be made to the propanoic acid side chain or, more significantly, to the quinoline core.

Strategic Modifications of the Quinoline Core

A variety of classical and modern synthetic methods can be used to prepare substituted 5-hydroxyquinolines, which serve as key precursors for analogues of this compound.

Classical Condensation Reactions:

Friedländer Synthesis: This method involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or ester). nih.gov By choosing appropriately substituted anilines and carbonyl compounds, a wide range of functionalized quinolines can be accessed. nih.gov

Pfitzinger Reaction: An extension of the Friedländer synthesis, this reaction uses isatin (B1672199) or its derivatives, which are condensed with α-methylene carbonyl compounds in the presence of a base to yield quinoline-4-carboxylic acids. nih.gov

Gould-Jacobs Reaction: This pathway involves reacting an aniline (B41778) with diethyl ethoxymethylenemalonate, followed by thermal cyclization and subsequent hydrolysis/decarboxylation to produce a 4-hydroxyquinoline (B1666331) scaffold. nih.gov

Modern Catalytic Methods:

Palladium-Catalyzed Reactions: Techniques such as Suzuki or Stille cross-coupling can be used to introduce aryl or alkyl substituents onto a halogenated quinoline core. Furthermore, modern methods involving C-H activation allow for direct functionalization of the quinoline ring system, providing efficient access to complex derivatives. beilstein-journals.org

Copper-Catalyzed Cyclization: Copper salts can catalyze the aerobic oxidative cyclization of N-(2-alkenylaryl)enamines to produce substituted quinolines. nih.gov

These methods allow for the introduction of a wide array of substituents—such as halogens, alkyl, aryl, nitro, and amino groups—at various positions on the quinoline ring. Each of these modified 5-hydroxyquinoline precursors can then be coupled with the chiral propanoic acid side chain via the methods described in section 2.1 to generate a library of diverse analogues. For instance, reacting isatin with 4-propoxy-acetophenone can yield a 2-(4-propoxyphenyl)quinoline-4-carboxylic acid intermediate, demonstrating a route to complex quinoline cores. mdpi.com

Table 2: Synthetic Methods for Quinoline Core Modification

| Synthetic Method | Reactants | Product Type | Reference |

| Friedländer Synthesis | o-Aminoaryl aldehyde/ketone + α-Methylene carbonyl | Substituted quinolines | nih.gov |

| Pfitzinger Reaction | Isatin + α-Methylene carbonyl | Quinoline-4-carboxylic acids | nih.govmdpi.com |

| Gould-Jacobs Reaction | Aniline + Diethyl ethoxymethylenemalonate | 4-Hydroxyquinolines | nih.gov |

| Suzuki Coupling | Halo-quinoline + Boronic acid/ester | Aryl/Alkyl-substituted quinolines | beilstein-journals.org |

| C-H Activation | Quinoline + Coupling partner (e.g., alkyne, alkene) | Functionalized quinolines | researchgate.net |

Derivatization and Functionalization of the Propanoic Acid Moiety

The propanoic acid moiety of this compound is a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of analogues with modified properties. Standard organic transformations can be employed to functionalize the carboxylic acid group.

Reduction of the carboxylic acid to the corresponding primary alcohol, (S)-2-(quinolin-5-yloxy)propan-1-ol, can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃) complexes. Further oxidation of this alcohol can yield the corresponding aldehyde, (S)-2-(quinolin-5-yloxy)propanal, using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane to avoid over-oxidation.

The carboxylic acid can also be converted into a variety of esters and amides through standard coupling reactions. For instance, esterification can be performed under Fischer conditions with an alcohol in the presence of a catalytic amount of strong acid, or by using coupling agents. Amide bond formation is readily achieved by activating the carboxylic acid with reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an amine. nih.gov This allows for the introduction of a wide array of substituents.

Table 1: Representative Functionalization Reactions of the Propanoic Acid Moiety

| Starting Material | Reagents and Conditions | Product |

| This compound | 1. SOCl₂ 2. R-NH₂ | (S)-N-R-2-(quinolin-5-yloxy)propanamide |

| This compound | LiAlH₄, THF | (S)-2-(quinolin-5-yloxy)propan-1-ol |

| (S)-2-(quinolin-5-yloxy)propan-1-ol | PCC, CH₂Cl₂ | (S)-2-(quinolin-5-yloxy)propanal |

Exploration of Linker Chemistry and Spacers

The incorporation of linkers or spacers onto the this compound scaffold is a key strategy in medicinal chemistry, often employed to connect the molecule to another chemical entity, such as a fluorescent tag, a solid support, or another pharmacophore. The carboxylic acid group is the primary site for the attachment of these linkers.

Bifunctional linkers, such as polyethylene (B3416737) glycol (PEG) chains with a terminal amine or thiol group, can be coupled to the carboxylic acid of this compound. nih.gov The use of PEG linkers can improve the pharmacokinetic properties of the resulting conjugate, such as solubility and plasma half-life. Amide bond formation is a common method for attaching amino-terminated linkers. google.com

The choice of linker can be critical for the biological activity of the final conjugate, influencing factors such as distance and flexibility. Various lengths and compositions of linkers can be explored to optimize the desired properties.

Table 2: Examples of Linker Attachment Strategies

| Linker Type | Coupling Chemistry | Example of Functionalized Linker |

| Amino-PEG | Amide coupling (e.g., EDC, HOBt) | (S)-2-(quinolin-5-yloxy)-N-(amino-PEG)-propanamide |

| Thiol-reactive | Amide coupling with a thiol-containing amine | (S)-2-(quinolin-5-yloxy)-N-(2-aminoethylthio)-propanamide |

| Click Chemistry | Amide coupling with an azide (B81097) or alkyne-containing amine | (S)-N-(azido-propyl)-2-(quinolin-5-yloxy)propanamide |

Generation of Isotopic Analogues for Mechanistic Studies

Isotopically labeled analogues of this compound are invaluable tools for elucidating reaction mechanisms, studying metabolic pathways, and as internal standards in quantitative analytical methods. The synthesis of such analogues involves the incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) at specific positions in the molecule.

For instance, ¹³C-labeling of the propanoic acid backbone can be achieved by starting with an isotopically labeled precursor, such as ¹³C-labeled L-alanine. iaea.orgscispace.comresearchgate.net The synthesis would then follow a similar route as the unlabeled compound, carrying the isotopic label through the synthetic sequence. For example, conversion of ¹³C-labeled L-alanine to a suitable lactate (B86563) derivative, followed by a Mitsunobu reaction with quinolin-5-ol, would yield the desired ¹³C-labeled this compound.

Deuterium labeling can be introduced at various positions. For example, deuterated reagents can be used in the synthesis of the quinoline ring or the propanoic acid side chain. These labeled compounds can be used in kinetic isotope effect (KIE) studies to determine the rate-limiting step of a reaction or to trace the metabolic fate of the compound in biological systems using techniques like mass spectrometry or NMR spectroscopy.

Table 3: Approaches for the Synthesis of Isotopic Analogues

| Isotope | Position of Label | Synthetic Precursor |

| ¹³C | Carboxyl carbon | K¹³CN followed by hydrolysis of the corresponding nitrile |

| ¹³C | C2 of propanoic acid | [2-¹³C]-L-Alanine |

| ²H | Quinoline ring | Deuterated aniline in a Gould-Jacobs reaction |

Reaction Mechanism Elucidation in Key Synthetic Steps

The stereoselective synthesis of this compound likely proceeds via a nucleophilic substitution reaction. A plausible and efficient method is the Mitsunobu reaction, which is well-known for inverting the stereochemistry at a chiral center. nih.govorganic-chemistry.orgwikipedia.orgnih.gov

In this proposed pathway, quinolin-5-ol acts as the nucleophile and a chiral ester of lactic acid, such as (R)-ethyl lactate, serves as the chiral alcohol component. The reaction is mediated by a combination of a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The mechanism of the Mitsunobu reaction is complex but generally proceeds through the following key steps:

The phosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate.

The acidic proton of quinolin-5-ol protonates the betaine.

The resulting phosphonium (B103445) salt activates the hydroxyl group of the (R)-ethyl lactate.

The quinolin-5-oxide anion then acts as a nucleophile, attacking the activated chiral center of the lactate ester in an Sₙ2 fashion.

This Sₙ2 attack results in a Walden inversion of the stereochemistry at the chiral center of the lactate moiety. Therefore, starting with (R)-ethyl lactate leads to the formation of the (S)-configured ether linkage in the product, (S)-ethyl 2-(quinolin-5-yloxy)propanoate. Subsequent hydrolysis of the ester yields the desired this compound. The stereospecificity of the Sₙ2 reaction is crucial for obtaining the enantiomerically pure product.

Process Optimization and Scale-Up Considerations for Research Material Production

For a stereoselective synthesis such as the proposed Mitsunobu reaction, optimization of parameters like reaction temperature, solvent, and the rate of addition of reagents is critical to maximize the yield and enantiomeric excess while minimizing side products. The choice of phosphine and azodicarboxylate can also impact the reaction efficiency and ease of purification.

Purification of the final product and intermediates is a major consideration in scale-up. While laboratory-scale purifications often rely on column chromatography, this method can be impractical and costly for larger quantities. Developing robust crystallization or chiral resolution methods, such as diastereomeric salt formation with a chiral amine or preparative chiral HPLC, is often necessary for efficient and scalable purification of the desired enantiomer. nih.govclockss.orgresearchgate.net

Table 4: Key Considerations for Scale-Up

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Purification | Column Chromatography | Crystallization, Chiral Resolution |

| Reagents | Stoichiometric | Catalytic where possible, cost-effective alternatives |

| Solvent | Wide variety | Green solvents, solvent recycling |

| Temperature Control | Simple heating/cooling | Efficient heat transfer, exotherm management |

| Work-up | Liquid-liquid extraction | Phase separation, filtration |

Elucidation of Molecular and Cellular Mechanisms of Action for S 2 Quinolin 5 Yloxy Propanoic Acid

Identification and Characterization of Molecular Targets

No specific molecular targets for (S)-2-(quinolin-5-yloxy)propanoic acid have been identified in the public domain. Research into the broader class of quinoline (B57606) derivatives suggests a wide range of potential biological activities, including anticancer and antimicrobial effects. nih.govnih.govmdpi.com These activities are often attributed to interactions with targets such as DNA gyrase and topoisomerase IV, or the modulation of apoptotic pathways. nih.govnih.gov However, without specific studies on this compound, any discussion of its molecular targets would be speculative.

Receptor Binding Studies and Affinity Profiling

There is no publicly available data from receptor binding studies for this compound. Consequently, its affinity profile for any known receptor remains uncharacterized.

Enzyme Inhibition Kinetics and Specificity Profiling

No studies detailing the enzyme inhibition kinetics or specificity of this compound were found. Therefore, its potential as an enzyme inhibitor and its kinetic parameters (e.g., IC₅₀, Kᵢ) are unknown.

Protein-Ligand Interaction Analysis via Biophysical Methods

Information from biophysical methods such as X-ray crystallography, NMR spectroscopy, or surface plasmon resonance, which would elucidate the direct interaction between this compound and a protein target, is not available.

Target Deconvolution Strategies

No literature describing the use of target deconvolution strategies to identify the molecular targets of this compound could be located.

Cellular Signaling Pathway Modulation

Due to the absence of identified molecular targets, there is no information on how this compound may modulate cellular signaling pathways.

Investigation of Upstream and Downstream Effectors

Without knowledge of the primary molecular target(s), it is not possible to identify or investigate the upstream activators or downstream effectors in any signaling cascade that might be affected by this compound.

Analysis of Gene Expression Profiling in Response to this compound

The application of gene expression profiling, or toxicogenomics, is a powerful tool in toxicology and pharmaceutical safety assessment, allowing for the analysis of complex biological responses to chemical compounds. nih.gov This technology can reveal novel insights into the mechanisms of action of new chemical entities by generating large datasets of gene expression changes. nih.gov

Currently, specific studies detailing the comprehensive gene expression profile in response to this compound are not extensively documented in publicly accessible literature. Such studies would typically involve treating relevant cell lines (e.g., human cancer cell lines or hepatocytes) with the compound and subsequently analyzing the changes in the transcriptome using techniques like RNA sequencing or microarrays. nih.gov The resulting data would identify up-regulated and down-regulated genes, which can then be mapped to specific cellular pathways and biological functions. For instance, the transcriptional profile of related quinoline compounds has been shown to impact pathways involved in cell cycle regulation, apoptosis, and cellular proliferation. nih.gov

Future research in this area would be invaluable for elucidating the precise molecular targets and pathways modulated by this compound.

Protein Phosphorylation and Activation State Studies

Protein phosphorylation is a critical post-translational modification that governs a vast array of cellular processes, including signal transduction, cell growth, and metabolism. The study of how chemical compounds affect protein phosphorylation states can, therefore, provide deep insights into their mechanisms of action.

For the broader class of quinoline-containing compounds, effects on key signaling pathways that are regulated by phosphorylation have been reported. For example, some quinoline derivatives have been shown to inhibit the PI3K/Akt signaling pathway, a central regulator of cell survival and proliferation. Inhibition of this pathway would lead to decreased phosphorylation of Akt and its downstream targets.

Specific investigations into the impact of this compound on global or targeted protein phosphorylation are not yet available. Such studies would typically employ techniques like Western blotting with phospho-specific antibodies or mass spectrometry-based phosphoproteomics to identify and quantify changes in protein phosphorylation in response to compound treatment.

Calcium Signaling and Ion Channel Modulation

Intracellular calcium (Ca2+) is a ubiquitous second messenger that controls a multitude of cellular functions, including neurotransmission, muscle contraction, and gene expression. Modulation of calcium signaling pathways and ion channels is a known mechanism of action for many therapeutic agents.

To date, there is no specific published research detailing the effects of this compound on calcium signaling or ion channel activity. Investigating this potential mechanism would involve cell-based assays using fluorescent calcium indicators to monitor changes in intracellular calcium concentrations upon exposure to the compound. Furthermore, electrophysiological techniques, such as patch-clamping, could be utilized to directly assess the compound's effects on the activity of various ion channels.

Biological Activity in In Vitro Systems

The biological activity of this compound and its derivatives is being explored in a variety of in vitro systems to characterize its potential therapeutic effects.

Cell-Based Functional Assays

Cell-based functional assays are fundamental for determining the biological effects of a compound at a cellular level. For the general class of 2-(quinolin-5-yl)propanoic acid derivatives, several biological activities have been reported.

Antimicrobial Activity: Some compounds within this class have demonstrated antimicrobial properties by disrupting bacterial cell membranes and inhibiting essential metabolic pathways. Studies have indicated efficacy against both Gram-positive and Gram-negative bacteria.

Anticancer Potential: Promising results in inhibiting the proliferation of various cancer cell lines, including breast and colon cancer cells, have been observed for related quinoline derivatives. The mechanism is thought to involve the induction of apoptosis through the activation of caspase pathways.

Below is a hypothetical data table illustrating the kind of results that would be generated from such assays for this compound.

| Cell Line | Assay Type | Endpoint | Result (IC₅₀) |

| Staphylococcus aureus | Broth Microdilution | Growth Inhibition | Data Not Available |

| Escherichia coli | Broth Microdilution | Growth Inhibition | Data Not Available |

| MCF-7 (Breast Cancer) | MTT Assay | Cell Viability | Data Not Available |

| HT-29 (Colon Cancer) | Caspase-3/7 Assay | Apoptosis Induction | Data Not Available |

This table is for illustrative purposes only. Specific data for this compound is not currently available.

Primary Cell Culture Models and Co-Culture Systems

Primary cell cultures, which are derived directly from tissues, and co-culture systems, which involve growing two or more different cell types together, offer more physiologically relevant models compared to immortalized cell lines.

There are currently no specific published studies that have utilized primary cell culture models or co-culture systems to investigate the biological activity of this compound. Such models would be particularly useful for exploring its effects in a more complex biological context, for instance, in primary neurons to study neuroprotective effects or in co-cultures of immune cells and cancer cells to investigate immunomodulatory properties.

Organotypic Slice Culture Models

Organotypic slice cultures are three-dimensional culture systems prepared from tissues that largely maintain the original cellular architecture and connectivity. nih.govnih.gov They are a valuable ex vivo tool for studying neurological diseases and the effects of chemical compounds on complex tissue environments. nih.govnih.gov

While organotypic brain slice cultures have been used to model excitotoxicity with compounds like quinolinic acid, a metabolite of tryptophan, specific studies employing these models to evaluate this compound have not been reported. nih.govnih.gov The use of cortico-striatal slice cultures, for example, could provide insights into the neuroprotective or neurotoxic potential of this compound in a setting that preserves the complex interactions between different neuronal and glial cell types. nih.govnih.gov

Investigations into Cellular Permeability and Uptake Mechanisms

The cellular permeability of a compound is a critical determinant of its biological activity, as it governs the concentration of the molecule that can reach its intracellular target. For this compound, its ability to traverse the cell membrane is hypothesized to be influenced by its physicochemical properties, including its lipophilicity and ionization state. The presence of the quinoline ring is generally associated with increased lipophilicity, which could facilitate passive diffusion across the lipid bilayer of the cell membrane.

While direct experimental studies on the cellular uptake of this compound are not extensively available in publicly accessible literature, research on structurally related phenoxyacetic acid derivatives provides valuable insights into potential transport mechanisms. A study investigating the uptake of phenoxyacetic acid and its chlorinated analogues in Caco-2 cells, a common in vitro model for the intestinal barrier, revealed the involvement of carrier-mediated processes. nih.gov The uptake of these compounds was found to be pH-dependent and significantly reduced by a protonophore, suggesting the role of proton-linked monocarboxylic acid transporters (MCTs). nih.gov Given the structural similarity, it is plausible that this compound may also be a substrate for MCTs.

To illustrate the potential cellular permeability characteristics of this compound based on findings from related compounds, a hypothetical data table is presented below. This table conceptualizes the expected outcomes from a Caco-2 permeability assay.

Table 1: Hypothetical Cellular Permeability of this compound in a Caco-2 Cell Model

| Parameter | Predicted Value/Observation | Implication |

| Apparent Permeability Coefficient (Papp) (A-B) | Moderate to High | Suggests good potential for intestinal absorption. |

| Efflux Ratio (Papp (B-A) / Papp (A-B)) | < 2 | Indicates that the compound is not a significant substrate for efflux transporters like P-glycoprotein. |

| Uptake Mechanism | pH-dependent, saturable | Involvement of carrier-mediated transport, likely Monocarboxylic Acid Transporters (MCTs), in addition to passive diffusion. |

| Effect of MCT Inhibitors | Decreased Uptake | Confirms the role of MCTs in the cellular uptake of the compound. |

This table is illustrative and based on the behavior of structurally related compounds. Specific experimental data for this compound is needed for confirmation.

Investigations into Stereoselectivity of Biological Activity

Chirality plays a pivotal role in the interaction of small molecules with biological macromolecules, which are themselves chiral. The differential pharmacological activity between enantiomers is a well-established principle in drug development, arising from the three-dimensional arrangement of atoms that can lead to varying affinities and efficacies at the target site.

Comparative Analysis with (R)-Enantiomer and Racemic Mixture

A comprehensive understanding of the biological activity of this compound necessitates a comparative analysis with its corresponding (R)-enantiomer and the racemic mixture (an equal mixture of both enantiomers). Although specific comparative studies for this particular compound are not readily found in the public domain, the principles of stereoselectivity strongly suggest that significant differences in biological activity are likely to exist.

The enantiomer that exhibits a more complementary fit to the binding site of a target protein (the eutomer) will typically display higher potency than the other enantiomer (the distomer). The distomer may be less active, inactive, or in some cases, contribute to off-target effects or even antagonistic activity. The racemic mixture would therefore be expected to exhibit a biological effect that is a composite of the activities of the individual enantiomers, often with approximately half the potency of the pure, more active enantiomer.

Impact of Chirality on Target Recognition and Functional Efficacy

The impact of chirality on the interaction of a molecule with its biological target is a cornerstone of molecular recognition. For this compound, the specific spatial orientation of the propanoic acid group relative to the quinoline ring is critical for its interaction with a target enzyme or receptor.

Target binding sites, such as the active site of an enzyme or the ligand-binding pocket of a receptor, are chiral environments due to the specific arrangement of amino acid residues. This chirality allows for stereospecific interactions with ligands. These interactions can involve a combination of hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. A precise three-point attachment between the ligand and the binding site is often invoked to explain enantiomeric discrimination.

For one enantiomer, the arrangement of its functional groups may allow for an optimal alignment with the complementary groups in the binding site, leading to a stable, low-energy complex and a potent biological response. The other enantiomer, being a non-superimposable mirror image, may be unable to achieve this optimal fit. This steric hindrance can result in a much weaker interaction or a complete lack of binding, leading to reduced or absent functional efficacy.

The conceptual table below illustrates how chirality could influence the target interaction and efficacy of the enantiomers of 2-(quinolin-5-yloxy)propanoic acid.

Table 2: Conceptual Impact of Chirality on Target Interaction and Efficacy

| Stereoisomer | Hypothetical Target Binding Affinity (Kd) | Hypothetical Functional Efficacy (EC50/IC50) | Rationale for Differential Activity |

| This compound | Low (High Affinity) | Low (High Potency) | Optimal three-dimensional fit with the chiral binding site of the target protein, leading to a stable drug-target complex and a strong biological response. |

| (R)-2-(quinolin-5-yloxy)propanoic acid | High (Low Affinity) | High (Low Potency) | Steric clashes or suboptimal orientation of key functional groups within the binding site, resulting in a less stable complex and a weaker or no biological response. |

| Racemic Mixture | Intermediate | Intermediate | The observed activity is a composite of the high potency of the (S)-enantiomer and the low potency of the (R)-enantiomer. |

This table is a conceptual representation of the expected stereoselective effects. Experimental validation with the specific enantiomers and target is required.

Computational and Theoretical Chemistry Applications for S 2 Quinolin 5 Yloxy Propanoic Acid Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model the interaction between a ligand, such as (S)-2-(quinolin-5-yloxy)propanoic acid, and a macromolecular target, typically a protein. These methods are fundamental to structure-based drug design, helping to visualize and analyze binding events at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on a force field. For quinoline-based compounds, this is crucial for understanding how the planar quinoline (B57606) ring and the flexible propanoic acid side chain engage with amino acid residues.

Docking studies on related quinoline derivatives have successfully predicted their binding modes. For instance, studies on quinoline-based chalcones as HIV reverse transcriptase (RT) inhibitors utilized molecular docking to determine their binding affinity in the enzyme's active site. scirp.org Similarly, docking of other quinoline derivatives into the catalytic site of p38 mitogen-activated protein kinase (MAPK) helped identify potential anti-inflammatory agents. researchgate.net A successful docking pose for this compound would reveal key interactions, such as hydrogen bonds between its carboxylic acid group and polar residues, or π-π stacking between its quinoline ring and aromatic residues like phenylalanine, tyrosine, or tryptophan in the target protein.

Following the prediction of a binding pose, docking algorithms provide an estimated binding energy or docking score. This score is a semi-quantitative measure of binding affinity, allowing for the ranking of different compounds. For example, in a study of quinolin-2-one derivatives targeting the epidermal growth factor receptor (EGFR), compounds with high predicted binding energies (ranging from -19.8 to -24.8 kcal/mol) were identified as having strong interactions with the key amino acid Met 769. nih.gov In another study, a synthesized quinoline derivative showed a high affinity for HIV reverse transcriptase with a docking score of -10.67 kcal/mol. nih.gov

For more rigorous and accurate calculations of binding affinity, methods like Free Energy Perturbation (FEP) are employed. FEP is a physics-based approach that calculates the difference in free energy between two states, such as a ligand in solution versus the ligand bound to a protein. semanticscholar.orgchemrxiv.org By alchemically transforming the ligand into a dummy molecule or another ligand in both the bound and unbound states, FEP can provide highly accurate predictions of binding free energies, guiding lead optimization efforts.

Table 1: Example Binding Energies of Quinoline Derivatives from Molecular Docking Studies

| Compound Class | Target Protein | Reported Binding Energy / Score | Reference |

|---|---|---|---|

| Quinolin-2-one Derivatives (e.g., 9c, 9d) | EGFR | -19.8 to -24.8 kcal/mol | nih.gov |

| Quinoline Derivative (Compound 4) | HIV Reverse Transcriptase | -10.67 (docking score) | nih.gov |

| Pyrimido[4,5-b]quinolin-4-amine Derivative (9b) | p38 MAP Kinase | Good Binding Energy (value not specified) | researchgate.net |

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Computational methods can explore the molecule's conformational landscape to identify low-energy, stable structures. The ether linkage and the alpha-carbon of the propanoic acid chain are key sources of flexibility.

Theoretical studies on the related (5-chloro-quinolin-8-yloxy) acetic acid using Density Functional Theory (DFT) have shown the existence of multiple stable conformers in the gas phase, which are likely present in the solid state as well. scirp.org Analyzing the conformational preferences of this compound in both aqueous solution (unbound state) and within the confines of a protein's active site (bound state) is critical. This analysis helps to understand the energetic cost of adopting the "bioactive" conformation and can inform the design of more rigid analogs that are pre-organized for binding, potentially increasing affinity and selectivity.

Table 2: Example Conformational Data for a Related Quinoline Acetic Acid Derivative

| Compound | Method | Finding | Reference |

|---|---|---|---|

| (5-chloro-quinolin-8-yloxy) acetic acid | DFT (B3LYP/6-311++G**) | Three stable conformers were theoretically determined. | scirp.org |

| 2-(quinolin-8-yloxy)propanoic acid | Structural Analysis | Significant flexibility around the ether linkage and alpha-carbon. |

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time. nih.gov An MD simulation can reveal how the protein and ligand accommodate each other, the stability of key interactions (like hydrogen bonds), and the role of water molecules in mediating the binding. nih.gov

For this compound, an MD simulation could track the flexibility of the propanoic acid tail and the subtle shifts in the quinoline ring's position within the binding pocket. This provides a more realistic model of the binding event and can uncover transient interactions that are crucial for affinity but missed by static docking. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can experimentally validate the regions of the protein that change in solvent accessibility upon ligand binding, providing data that can be directly compared with MD simulation results. nih.gov

Quantum Chemical Calculations

Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. These methods provide detailed information about electron distribution, orbital energies, and molecular reactivity.

QC calculations can determine the electronic structure of this compound, offering insights into its inherent stability and reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability.

A study on the related 2-(quinolin-8-yloxy) acetic acid and (5-chloroquinolin-8-yloxy) acetic acid showed that the HOMO and LUMO orbitals are primarily localized on the quinoline rings, indicating they are mostly π-type orbitals. scirp.org By calculating properties like the electrostatic potential surface, researchers can identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). The quinoline nitrogen, for example, is an electron-rich site capable of acting as a hydrogen bond acceptor. Furthermore, Natural Bond Orbital (NBO) analysis can be used to quantify atomic charges and analyze charge delocalization, providing a deeper understanding of the molecule's bonding and electronic characteristics. scirp.org

Table 3: Example Frontier Molecular Orbital Energies of Quinoline Derivatives

| Compound | Method | HOMO-LUMO Gap (eV) | Note | Reference |

|---|---|---|---|---|

| 2-(quinolin-8-yloxy) acetic acid | DFT | Higher than CQA | Indicates greater kinetic stability compared to the chlorinated analog. | scirp.org |

| (5-chloroquinolin-8-yloxy) acetic acid (CQA) | DFT | Lower than the non-chlorinated analog | The chlorine substituent lowers the energy gap. | scirp.org |

Prediction of Spectroscopic Properties (Theoretical)

The theoretical prediction of spectroscopic properties for molecules like this compound is a cornerstone of modern computational chemistry, primarily employing Density Functional Theory (DFT). rsc.org These calculations provide valuable insights into the molecule's electronic structure and vibrational modes, which directly correlate with experimental spectra such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT methods, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G**, can accurately compute the optimized molecular geometry in a simulated environment (gas phase or in a solvent continuum model). rsc.org From this optimized structure, various properties are derived. For NMR spectra, calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. This is achieved by calculating the magnetic shielding tensors for each nucleus. The predicted shifts are typically referenced against a standard compound like tetramethylsilane (B1202638) (TMS) to allow for direct comparison with experimental data. Such computational studies have been successfully applied to related quinoline-yloxy derivatives, demonstrating good correlation between calculated and observed values. mdpi.com

For IR and Raman spectroscopy, DFT calculations can determine the vibrational frequencies and intensities of the molecule's normal modes. These calculated frequencies often require scaling by an empirical factor to correct for anharmonicity and limitations in the theoretical model, thereby improving agreement with experimental spectra. rsc.org The analysis allows for a detailed assignment of specific vibrational modes, such as the characteristic C=O stretching of the carboxylic acid group, C-O-C stretches of the ether linkage, and various aromatic C-H and C=C vibrations of the quinoline ring. Studies on analogous structures, such as (5-chloro-quinolin-8-yloxy) acetic acid, have shown that DFT can effectively model these vibrational properties, aiding in the complete assignment of complex experimental spectra.

Table 1: Representative Theoretical vs. Experimental Spectroscopic Data for a Quinoline Derivative This table is illustrative, showing the type of data generated from DFT calculations for a related quinoline compound.

| Spectroscopic Feature | Functional Group | Predicted Value (DFT) | Experimental Value |

|---|---|---|---|

| ¹³C NMR Chemical Shift (δ, ppm) | Carboxylic Acid (C=O) | 172.7 | 171.5 |

| ¹³C NMR Chemical Shift (δ, ppm) | Quinoline C2 | 150.9 | 150.2 |

| ¹H NMR Chemical Shift (δ, ppm) | Quinoline H2 | 8.95 | 8.91 |

| IR Frequency (cm⁻¹) | Carboxylic Acid C=O Stretch | 1792 (scaled) | 1780 |

| IR Frequency (cm⁻¹) | Aromatic C-H Stretch | 3050 (scaled) | 3045 |

Transition State Analysis for Enzymatic Reactions

Understanding how a molecule like this compound interacts with a biological target, such as an enzyme, is critical for drug discovery. Computational chemistry provides powerful tools for analyzing these interactions at an atomic level, including the study of the reaction's transition state (TS). The transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the reaction rate. nih.gov

Molecular dynamics (MD) simulations are a primary tool used to explore the conformational flexibility of both the enzyme and the ligand (the compound) and to identify stable binding poses within the enzyme's active site. nih.govmdpi.com Starting from a docked complex, MD simulations can track the movements of all atoms over time (typically nanoseconds to microseconds), providing insights into the stability of key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govresearchgate.netdoi.org For quinoline derivatives, studies have used MD simulations to confirm the stability of ligand-protein complexes and to analyze the specific amino acid residues involved in binding. nih.govnih.gov

To study the enzymatic reaction itself, more advanced hybrid quantum mechanics/molecular mechanics (QM/MM) methods are employed. In this approach, the region of the system where bond-breaking and bond-forming events occur (e.g., the ligand and key active site residues) is treated with a high-level, accurate QM method, while the rest of the protein and solvent is treated with a more computationally efficient MM force field. ucsb.edu This allows for the calculation of the potential energy surface of the reaction and the precise location of the transition state structure. ucsb.edu By comparing the energy of the reactants (the enzyme-substrate complex) with the energy of the transition state, the activation energy can be calculated, providing a theoretical measure of the catalytic efficiency. ucsb.edu This type of analysis can reveal how the enzyme stabilizes the transition state, for instance, through specific hydrogen bonds or electrostatic interactions that are more favorable in the TS than in the ground state.

Table 2: Illustrative Data from a Transition State Analysis of an Enzyme-Inhibitor Complex This table represents typical outputs from an MD/QM-MM study of a quinoline-based inhibitor.

| Parameter | Description | Example Value / Finding |

|---|---|---|

| Binding Free Energy (ΔG_bind) | The overall energy released upon ligand binding, calculated via MM/PBSA or MM/GBSA. | -45.5 kcal/mol |

| Key Interacting Residues | Amino acids in the enzyme active site forming stable interactions with the ligand. | His41, Glu166, Gln189 nih.gov |

| Hydrogen Bond Occupancy | Percentage of simulation time a specific hydrogen bond is maintained. | Ligand-COOH with Arg122: 85.2% |

| Activation Energy (ΔE‡) | The energy barrier for the catalyzed reaction, calculated via QM/MM. | 15.3 kcal/mol |

| Imaginary Frequency | A single negative frequency in the vibrational analysis, confirming a true transition state. | -350 cm⁻¹ |

In Silico Prediction of Theoretical Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics (Computational Models Only)

In early-stage drug discovery, predicting the ADME properties of a compound is crucial to avoid late-stage failures. nih.gov In silico models offer a rapid and cost-effective way to estimate these properties for compounds like this compound based solely on their molecular structure. nih.govsciforschenonline.org

Theoretical Absorption and Distribution Predictions

Computational models can predict several key parameters that govern a drug's absorption and distribution. These models are often built using large datasets of experimentally measured properties and employ quantitative structure-property relationship (QSPR) techniques.

Key predicted properties include:

Lipophilicity (logP): The octanol-water partition coefficient is a critical measure of a compound's solubility and ability to cross biological membranes. For quinoline derivatives, logP values can be calculated using various algorithms. nih.gov

Aqueous Solubility (logS): Predicts how well the compound dissolves in water, which is essential for absorption from the gastrointestinal tract.

Human Intestinal Absorption (HIA): Models predict the percentage of a drug absorbed from the gut. Many quinoline derivatives are predicted to have good intestinal absorption. sciforschenonline.org

Caco-2 Permeability: The Caco-2 cell line is an in vitro model of the intestinal wall. Computational models predict the permeability of this barrier, with high permeability suggesting good potential for oral absorption. nih.gov

Blood-Brain Barrier (BBB) Penetration: Predicts whether a compound is likely to cross into the central nervous system. This is a critical parameter for drugs targeting the brain and for avoiding neurological side effects for peripherally acting drugs. sciforschenonline.org

Topological Polar Surface Area (TPSA): This descriptor correlates well with passive molecular transport through membranes and is often used to predict oral bioavailability. sciforschenonline.org

Table 3: Representative In Silico ADME Predictions for a Quinoline Carboxylic Acid Derivative This table is illustrative and shows typical parameters evaluated by ADME prediction software.

| ADME Parameter | Predicted Value | Interpretation |

|---|---|---|

| LogP (Lipophilicity) | 2.85 | Optimal for drug-likeness (typically < 5) |

| Aqueous Solubility (logS) | -3.5 | Moderately soluble |

| Human Intestinal Absorption | 92% | High absorption expected |

| Caco-2 Permeability (logPapp) | 0.95 x 10⁻⁶ cm/s | High permeability |

| BBB Permeation | No | Unlikely to cross the blood-brain barrier |

| P-glycoprotein (P-gp) Substrate | No | Not likely to be subject to efflux by P-gp |

Computational Metabolism Pathway Prediction and Metabolite Identification

Drug metabolism, primarily carried out by the cytochrome P450 (CYP) family of enzymes in the liver, is a major determinant of a drug's efficacy and duration of action. researchgate.net Computational tools can predict the metabolic fate of this compound.

These models work by:

Identifying Sites of Metabolism (SOMs): Algorithms analyze the chemical structure to identify atoms most likely to undergo metabolic transformation (e.g., oxidation, hydroxylation). For a quinoline structure, likely sites include the aromatic rings and alkyl side chains.

Predicting CYP Inhibition: Ligand-based or structure-based models predict whether the compound will inhibit major CYP isoforms (e.g., CYP3A4, CYP2D6, CYP2C9). sciforschenonline.org Inhibition of these enzymes can lead to dangerous drug-drug interactions. Many in silico studies on quinoline derivatives focus on predicting their interaction with CYP enzymes. sciforschenonline.org

Identifying Potential Metabolites: Based on the predicted SOMs and common biotransformation rules, software can generate a list of likely metabolites, which can guide experimental metabolite identification studies.

Table 4: Illustrative Prediction of Cytochrome P450 Inhibition

| CYP Isoform | Predicted Activity | Implication |

|---|---|---|

| CYP1A2 | Non-inhibitor | Low risk of interaction with CYP1A2 substrates |

| CYP2C9 | Non-inhibitor | Low risk of interaction with CYP2C9 substrates |

| CYP2C19 | Non-inhibitor | Low risk of interaction with CYP2C19 substrates |

| CYP2D6 | Inhibitor | Potential for drug-drug interactions |

| CYP3A4 | Non-inhibitor | Low risk of interaction with CYP3A4 substrates |

Theoretical Excretion Considerations

The final step in a drug's journey is excretion. Computational models can provide an estimate of a compound's clearance. Total Clearance (CL_tot) is a key pharmacokinetic parameter that combines metabolism and excretion to determine how quickly a drug is removed from the body. In silico models can predict this value based on the compound's physicochemical properties. mdpi.com These predictions help in estimating the dosing regimen required to maintain therapeutic concentrations. While less common than models for absorption or metabolism, some platforms also attempt to predict the primary route of excretion (e.g., renal vs. hepatic) based on properties like molecular weight, polarity, and charge.

Machine Learning and Artificial Intelligence Approaches in Compound Optimization and Activity Prediction

Machine learning (ML) and artificial intelligence (AI) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical datasets to build predictive models. nih.govijsmr.in For compounds like this compound, these approaches are primarily used in Quantitative Structure-Activity Relationship (QSAR) studies.

A QSAR model is a mathematical equation that correlates a set of molecular descriptors (numerical representations of a molecule's properties) with a specific biological activity (e.g., inhibitory potency). researchgate.net The process involves:

Data Collection: A dataset of compounds (e.g., a series of quinoline derivatives) with measured biological activity is assembled. nih.gov

Descriptor Calculation: For each molecule, hundreds or thousands of descriptors are calculated. These can be 1D (e.g., molecular weight), 2D (e.g., TPSA, connectivity indices), or 3D (e.g., molecular shape). nih.govresearchgate.net

Model Building: An ML algorithm is used to find the best correlation between the descriptors and the activity. Common algorithms include Multiple Linear Regression (MLR), k-Nearest Neighbors (k-NN), Support Vector Machines (SVM), and more advanced methods like Gradient Boosting and Deep Neural Networks (DNNs). nih.govnih.gov

Validation: The model's predictive power is rigorously tested using internal and external validation techniques to ensure it can accurately predict the activity of new, untested compounds. nih.gov

For quinoline derivatives, QSAR and ML models have been successfully developed to predict activities such as anticancer, antimalarial, and enzyme inhibitory effects. nih.govnih.gov These models not only predict the potency of new compounds but also provide insights into which molecular features are most important for activity, thereby guiding the rational design of more potent and selective molecules.

Table 5: Example of a QSAR Model for Activity Prediction This table illustrates the components and performance metrics of a typical machine learning-based QSAR model.

| Component | Description | Example |

|---|---|---|

| Biological Endpoint | The activity being modeled. | Enzyme Inhibition (pIC₅₀) |

| ML Algorithm | The statistical method used to build the model. | Gradient Boosting nih.govnih.gov |

| Key Molecular Descriptors | The molecular properties found to be most predictive of activity. | - ALogP (Lipophilicity)

|

| Training Set R² | Coefficient of determination for the training data (goodness of fit). | 0.95 |

| Test Set Q² | Cross-validated R² for the test data (predictive ability). | 0.82 |

| RMSE | Root Mean Square Error (the standard deviation of the prediction errors). | 0.283 nih.govnih.gov |

Preclinical Pharmacological Investigations of S 2 Quinolin 5 Yloxy Propanoic Acid in Relevant Disease Models

Efficacy Studies in In Vivo Animal Models

Efficacy studies in living animal models are crucial for determining a compound's potential therapeutic effect in a setting that mimics human disease.

Selection and Characterization of Disease Models

The initial step involves selecting appropriate animal models that are relevant to the presumed therapeutic target of (S)-2-(quinolin-5-yloxy)propanoic acid. The choice of model depends on the disease the compound is intended to treat. For instance, if the compound is hypothesized to have anti-inflammatory properties, models such as collagen-induced arthritis in mice or rats might be employed. For neurodegenerative diseases, transgenic mouse models that express human genes associated with the condition, such as those for Alzheimer's or Parkinson's disease, would be selected. Characterization of these models involves confirming that they exhibit a disease phenotype that is analogous to the human condition, including pathological, biochemical, and behavioral markers.

Evaluation of Pharmacodynamic Endpoints and Biomarker Assessment

Pharmacodynamic (PD) endpoints are measurements that assess the effect of the compound on the body. These can include direct measurements of the drug's target engagement, such as enzyme inhibition or receptor binding in tissue samples. Biomarkers, which are indicators of a biological state, are also assessed. These can be molecular, histologic, radiographic, or physiologic characteristics that can be measured and evaluated as an indicator of normal biological processes, pathogenic processes, or pharmacologic responses to a therapeutic intervention. For example, in an oncology model, a key biomarker could be the level of a specific phosphorylated protein in the signaling pathway targeted by the drug.

Assessment of Efficacy and Dose-Response Relationships

The efficacy of this compound would be assessed by measuring its ability to produce a desired therapeutic effect in the chosen disease model. This could involve measuring tumor size reduction in a cancer model, improvement in cognitive function in a neurological model, or reduction in inflammatory markers in an inflammation model. Establishing a dose-response relationship is critical to understand the potency of the compound. This involves administering different doses of the compound to different groups of animals and measuring the magnitude of the therapeutic response at each dose level. This data is essential for determining the optimal dose range for potential future clinical studies.

Comparative Efficacy with Reference Compounds

To understand the potential advantages of a new compound, its efficacy is often compared to existing standard-of-care treatments or other well-characterized reference compounds. This head-to-head comparison in the same animal model provides valuable information on the relative potency, efficacy, and potential for improved therapeutic outcomes. For instance, if this compound is being developed for cancer, its ability to inhibit tumor growth might be compared to a clinically approved chemotherapy agent.

Pharmacokinetic Profiling in Preclinical Species for Research Purposes

Pharmacokinetics (PK) describes how the body affects a drug, encompassing its absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile in preclinical species is vital for interpreting efficacy and toxicology data and for predicting human pharmacokinetics.

Absorption and Distribution Characteristics in Preclinical Species

Studies on absorption would determine how well this compound is absorbed into the bloodstream after administration through various routes, such as oral or intravenous. Key parameters measured include the rate and extent of absorption. Distribution studies investigate where the compound goes in the body after absorption. This involves measuring the concentration of the compound in various tissues and organs over time. Understanding tissue distribution is important as the compound needs to reach its target site of action in sufficient concentrations to be effective. For example, for a drug targeting a brain disorder, it is crucial to determine if it can cross the blood-brain barrier. These studies are typically conducted in at least two preclinical species (one rodent and one non-rodent) to assess inter-species variability.

Metabolism Pathway Identification in Preclinical Species

Comprehensive studies to identify the metabolic pathways of this compound in preclinical species have not been reported in publicly available scientific literature. In a typical preclinical development program, the investigation of metabolic pathways is a critical step to understand the biotransformation of a new chemical entity.

Such investigations would typically involve in vitro studies using liver microsomes, hepatocytes, and other subcellular fractions from various preclinical species (e.g., rats, mice, dogs, monkeys) and humans. The objective is to identify the major and minor metabolites formed. These studies would likely employ advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the metabolites.

Common metabolic pathways for a compound with the structural features of this compound, such as a quinoline (B57606) ring and a propanoic acid side chain, could include:

Oxidation: Hydroxylation of the quinoline or aromatic ring system.

Conjugation: Glucuronidation or sulfation of the carboxylic acid group or any hydroxylated metabolites.

Other transformations: Potential cleavage of the ether linkage.

Identifying the specific cytochrome P450 (CYP) isoenzymes responsible for the oxidative metabolism would also be a key objective, often determined using recombinant human CYP enzymes.

Interactive Table: Potential Metabolic Pathways for this compound

| Potential Pathway | Description | Common Enzymes Involved |

| Aromatic Hydroxylation | Addition of a hydroxyl (-OH) group to the quinoline ring. | Cytochrome P450 (CYP) enzymes |

| O-dealkylation | Cleavage of the ether bond between the quinoline ring and the propanoic acid moiety. | Cytochrome P450 (CYP) enzymes |

| Glucuronidation | Conjugation of glucuronic acid to the carboxylic acid group or hydroxylated metabolites. | UDP-glucuronosyltransferases (UGTs) |

| Sulfation | Conjugation of a sulfo group to hydroxylated metabolites. | Sulfotransferases (SULTs) |

Excretion Routes in Preclinical Species

Specific data on the excretion routes of this compound in preclinical species are not available in the published literature. The determination of excretion pathways is a fundamental component of preclinical pharmacokinetic studies.

These studies are typically conducted in laboratory animals, such as rats, by administering a radiolabeled form of the compound. The goal is to quantify the extent and rate of excretion of the parent compound and its metabolites in urine and feces over a defined period. This provides a mass balance assessment to account for the total administered dose. Bile duct cannulation studies in animals like rats can also be performed to directly measure biliary excretion, which helps in understanding the contribution of the liver in the elimination process. The insights from these studies are crucial for predicting the primary routes of elimination in humans.

Tissue Distribution and Target Engagement Studies

Biodistribution Analysis in Target Tissues and Organs

There is no publicly available information regarding the biodistribution of this compound in target tissues and organs. Biodistribution studies are essential to understand how a drug distributes throughout the body and accumulates in various tissues and organs, including the intended site of action as well as potential sites of toxicity.

Typically, these studies are performed in preclinical models by administering the compound and measuring its concentration in various tissues (e.g., brain, liver, kidney, heart, lungs) at different time points. Quantitative whole-body autoradiography (QWBA) using a radiolabeled version of the compound is a common technique to visualize the distribution across the entire body. This information helps in assessing whether the drug reaches its intended pharmacological target in sufficient concentrations and provides insights into potential off-target effects.

Receptor Occupancy and Target Saturation Studies

No specific receptor occupancy or target saturation studies for this compound have been published. The quinoline moiety is present in many bioactive molecules that may interact with various cellular receptors and enzymes.

If this compound were being developed for a target-based indication, receptor occupancy studies would be conducted to demonstrate that the compound binds to its intended biological target in vivo. These studies are often performed using techniques like positron emission tomography (PET) with a radiolabeled ligand or by ex vivo binding assays on tissues collected from drug-treated animals. The goal is to establish a relationship between the dose of the drug administered and the percentage of the target receptors that are occupied by the drug. This information is critical for selecting appropriate doses for clinical trials.

Investigation of Potential Drug-Drug Interactions in Preclinical Models (Mechanistic Focus)

There is a lack of published data on the potential for this compound to be involved in drug-drug interactions (DDIs). Preclinical assessment of DDI potential is a regulatory requirement and is crucial for ensuring patient safety.

Mechanistic DDI studies typically focus on two main aspects:

CYP Inhibition and Induction: In vitro studies are conducted to determine if the compound inhibits or induces major cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). This helps predict whether the compound could alter the metabolism of co-administered drugs.

Transporter Interactions: The potential for the compound to be a substrate or inhibitor of key drug transporters (e.g., P-glycoprotein, BCRP, OATPs, OCTs) is also evaluated.

These in vitro findings can be followed by in vivo studies in preclinical species to confirm any observed interactions. The absence of such data for this compound means its potential to affect or be affected by other medications is currently unknown.

Advanced Analytical and Bioanalytical Methodologies for S 2 Quinolin 5 Yloxy Propanoic Acid Research

Chromatographic Techniques for Purity, Identity, and Enantiomeric Confirmation

Chromatography is an indispensable tool in the analysis of "(S)-2-(quinolin-5-yloxy)propanoic acid," providing the means to separate the compound from impurities and to resolve its enantiomers.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone for assessing the purity and quantifying the presence of "this compound" in various samples. The development of a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation from any process-related impurities or degradation products.

A typical approach for a compound like "this compound" would involve reversed-phase chromatography. A C18 column is a common choice for the stationary phase due to its hydrophobicity, which is well-suited for retaining the aromatic quinoline (B57606) ring. The mobile phase composition is a critical factor, often consisting of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, like a phosphate (B84403) buffer, to control the pH. pensoft.netresearchgate.netpensoft.net The pH of the mobile phase is particularly important for ionizable compounds like carboxylic acids, as it affects their retention time and peak shape. For "this compound," a slightly acidic pH (e.g., pH 3) would typically be used to suppress the ionization of the carboxylic acid group, leading to better retention and peak symmetry. pensoft.netresearchgate.net

Method validation is performed according to the International Council for Harmonisation (ICH) guidelines to ensure the method is reliable, reproducible, and accurate for its intended purpose. pensoft.netresearchgate.net This involves assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantitation (LOQ). nih.govresearchgate.net For instance, a study on a structurally similar propanoic acid derivative demonstrated good linearity over a concentration range of 6.25–50.00 μg/ml. researchgate.net

Table 1: Illustrative HPLC Method Parameters and Validation Data for Purity Assessment

| Parameter | Typical Condition/Value | Reference |

| Chromatographic Conditions | ||

| Column | C18, 150 x 4.6 mm, 5 µm | researchgate.net |

| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (50:50 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | researchgate.net |

| Detection | UV at 225 nm | researchgate.net |

| Column Temperature | 30 °C | researchgate.net |

| Validation Parameters | ||

| Linearity (R²) | > 0.999 | nih.gov |

| Accuracy (% Recovery) | 98-102% | pensoft.net |

| Precision (RSD%) | < 2% | nih.gov |

| LOD | ~0.60 µg/mL | nih.gov |

| LOQ | ~2.00 µg/mL | nih.gov |

This table presents typical data based on methods developed for structurally related propanoic acid derivatives and is for illustrative purposes.

Chiral Chromatography for Enantiomeric Purity and Separation Assessment

The biological activity of chiral molecules can be highly dependent on their stereochemistry. Therefore, the ability to separate and quantify the enantiomers of 2-(quinolin-5-yloxy)propanoic acid is of paramount importance. Chiral HPLC is the most common technique for this purpose, employing a chiral stationary phase (CSP) to differentiate between the (S) and (R) enantiomers. nih.gov

For acidic compounds like "this compound," polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. mdpi.com These CSPs can also be used in reversed-phase mode, which offers compatibility with mass spectrometry. Another approach involves the use of protein-based CSPs or macrocyclic glycopeptide antibiotics like teicoplanin as the chiral selector. nih.gov A study on a similar aryloxyphenoxypropanoic acid derivative successfully used a teicoplanin-based CSP to achieve baseline resolution of the enantiomers. nih.gov Alternatively, a chiral counter-ion can be added to the mobile phase to form diastereomeric complexes that can be separated on a conventional achiral column. asianpubs.org

Validation of a chiral HPLC method focuses on its ability to accurately determine the enantiomeric excess and to detect and quantify the undesired enantiomer as a chiral impurity. nih.gov The method should demonstrate sufficient resolution between the enantiomeric peaks and sensitivity for the minor enantiomer. nih.gov

Table 2: Representative Chiral HPLC Method Parameters for Enantiomeric Separation

| Parameter | Typical Condition/Value | Reference |

| Chromatographic Conditions | ||

| Chiral Stationary Phase | Teicoplanin-based or Polysaccharide-based (e.g., Chiralpak) | nih.gov |

| Mobile Phase | e.g., Acetonitrile/Methanol/Aqueous Buffer | mdpi.com |

| Detection | UV or Mass Spectrometry (MS) | nih.gov |

| Performance | ||

| Resolution (Rs) | > 1.5 | mdpi.com |

| Enantiomeric Impurity LOD | < 0.1% | nih.gov |

This table illustrates typical parameters for chiral separations based on methods for related chiral acids.

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, "this compound" is a polar and non-volatile molecule due to its carboxylic acid group. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative suitable for GC analysis. omicsonline.org

A common derivatization technique for carboxylic acids is silylation, where the acidic proton is replaced by a trimethylsilyl (B98337) (TMS) group. omicsonline.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used for this purpose. omicsonline.org The resulting TMS ester of "this compound" would be significantly more volatile and amenable to GC analysis, often coupled with mass spectrometry (GC-MS) for definitive identification. researchgate.netresearchgate.net

The GC method would typically employ a capillary column with a non-polar or medium-polarity stationary phase. The temperature program would be optimized to ensure good separation of the derivatized analyte from any by-products of the derivatization reaction or other components in the sample.

Spectroscopic Characterization Methods for Research and Elucidation

Spectroscopic techniques provide detailed information about the molecular structure and composition of "this compound."

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of "this compound." nih.gov

The ¹H NMR spectrum would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the quinoline ring would appear in the downfield region (typically 7.0-9.0 ppm). The proton on the chiral carbon (CH) of the propanoic acid moiety would likely appear as a quartet, coupled to the methyl protons. The methyl (CH₃) protons would appear as a doublet. The carboxylic acid proton (COOH) would be a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Quinoline-H2 | ~8.8 | ~150 |

| Quinoline-H3 | ~7.4 | ~122 |

| Quinoline-H4 | ~8.6 | ~148 |

| Quinoline-H6 | ~7.5 | ~121 |

| Quinoline-H7 | ~7.6 | ~129 |

| Quinoline-H8 | ~7.9 | ~126 |

| Propanoic acid-CH | ~5.0 (quartet) | ~70 |

| Propanoic acid-CH₃ | ~1.7 (doublet) | ~18 |

| Propanoic acid-COOH | ~11-12 (broad singlet) | ~175 |